ethyl 2-{3,9-dioxo-1-[3-(prop-2-en-1-yloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-{3,9-DIOXO-1-[3-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound featuring multiple functional groups, including chromeno, pyrrol, thiazole, and carboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{3,9-DIOXO-1-[3-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno and pyrrol intermediates, followed by their coupling under specific conditions. The thiazole ring is introduced through cyclization reactions, and the final esterification step yields the ethyl carboxylate derivative. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes, such as continuous flow chemistry, to optimize reaction efficiency and minimize waste. The use of automated reactors and in-line purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{3,9-DIOXO-1-[3-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
ETHYL 2-{3,9-DIOXO-1-[3-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ETHYL 2-{3,9-DIOXO-1-[3-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to various sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{3,9-DIOXO-1-[3-(METHOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- ETHYL 2-{3,9-DIOXO-1-[3-(ETHOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
ETHYL 2-{3,9-DIOXO-1-[3-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct reactivity and potential biological activities compared to its analogs. This structural variation can lead to different interactions with molecular targets and pathways, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H22N2O6S |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
ethyl 2-[3,9-dioxo-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H22N2O6S/c1-4-13-34-17-10-8-9-16(14-17)21-20-22(30)18-11-6-7-12-19(18)35-23(20)25(31)29(21)27-28-15(3)24(36-27)26(32)33-5-2/h4,6-12,14,21H,1,5,13H2,2-3H3 |
InChI Key |
RPIKWXJPFLGWSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OCC=C)C |
Origin of Product |
United States |
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